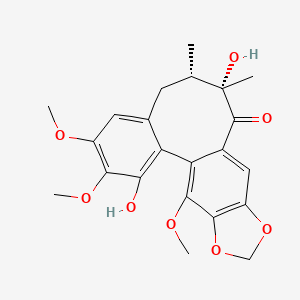
KadoblongifolinA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadoblongifolinA is a chemical compound isolated from the plant Garcinia oblongifolia, which belongs to the Clusiaceae family. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The unique structure of this compound, characterized by its polyprenylated acylphloroglucinol core, makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinA involves several steps, starting with the extraction of the compound from the Garcinia oblongifolia plant. The extraction process typically employs solvents such as methanol or ethanol to isolate the compound from the plant material. Following extraction, the compound undergoes purification through chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the challenges associated with its large-scale synthesis. Current methods focus on optimizing the extraction and purification processes to increase yield and purity. Advances in biotechnological approaches, such as microbial fermentation, are being explored to facilitate the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: KadoblongifolinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
KadoblongifolinA has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying polyprenylated acylphloroglucinols and their reactivity.
Biology: The compound’s biological activities make it a valuable tool for investigating cellular processes and pathways.
Medicine: this compound’s anticancer, antiviral, and anti-inflammatory properties are being explored for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of KadoblongifolinA involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in inflammation, viral replication, and cancer cell proliferation . For example, it can modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Oblongifolin C: Known for its anticancer properties and ability to induce autophagy.
Guttiferone K: Exhibits strong anticancer and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C22H24O8 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(9S,10S)-3,10-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |
InChI |
InChI=1S/C22H24O8/c1-10-6-11-7-13(26-3)18(27-4)17(23)15(11)16-12(21(24)22(10,2)25)8-14-19(20(16)28-5)30-9-29-14/h7-8,10,23,25H,6,9H2,1-5H3/t10-,22-/m0/s1 |
InChI-Schlüssel |
URCZSBOZRLIBSS-MGUXCZDKSA-N |
Isomerische SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)[C@@]1(C)O)OCO4)OC)O)OC)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















